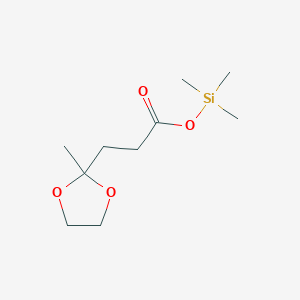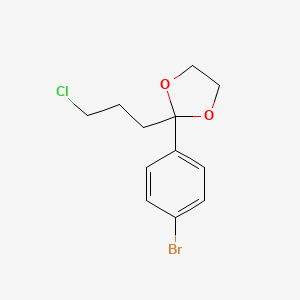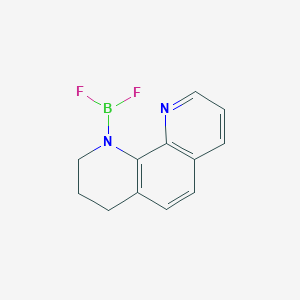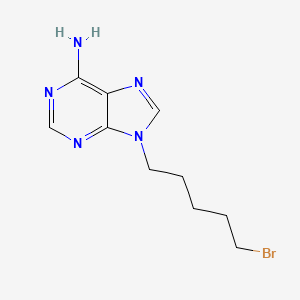
9-(5-Bromopentyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(5-Bromopentyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
The synthesis of 9-(5-Bromopentyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with a bromopentyl halide. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 5-bromopentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like cesium carbonate to facilitate the substitution reaction .
Análisis De Reacciones Químicas
9-(5-Bromopentyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts like palladium.
Common reagents used in these reactions include bases like cesium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9-(5-Bromopentyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives, which can be useful in various chemical studies.
Biology: The compound can be used to study the interactions of purine derivatives with biological molecules, such as enzymes and receptors.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts
Mecanismo De Acción
The mechanism of action of 9-(5-Bromopentyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The bromopentyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparación Con Compuestos Similares
9-(5-Bromopentyl)-9H-purin-6-amine can be compared to other purine derivatives, such as:
9-(5-Chloropentyl)-9H-purin-6-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
9-(5-Iodopentyl)-9H-purin-6-amine: Contains an iodine atom, which can further influence its chemical behavior and applications.
9-(5-Fluoropentyl)-9H-purin-6-amine: The fluorine atom can significantly alter the compound’s properties, making it useful for different applications
Propiedades
Número CAS |
81792-13-4 |
|---|---|
Fórmula molecular |
C10H14BrN5 |
Peso molecular |
284.16 g/mol |
Nombre IUPAC |
9-(5-bromopentyl)purin-6-amine |
InChI |
InChI=1S/C10H14BrN5/c11-4-2-1-3-5-16-7-15-8-9(12)13-6-14-10(8)16/h6-7H,1-5H2,(H2,12,13,14) |
Clave InChI |
DGOAQXCGAWUKOL-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)CCCCCBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


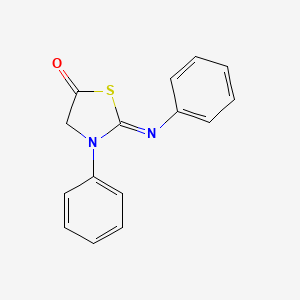
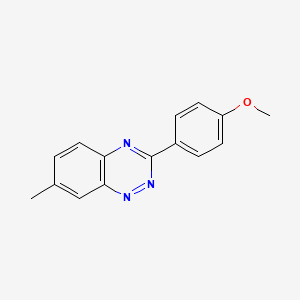
![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)
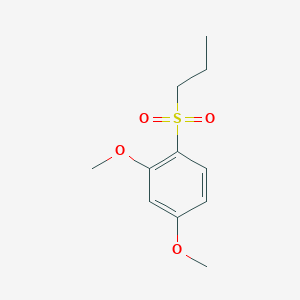
![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
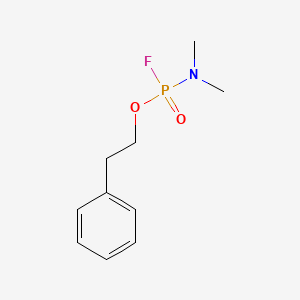
![5'-Deoxy-5'-[di(prop-2-en-1-yl)amino]adenosine](/img/structure/B14408874.png)
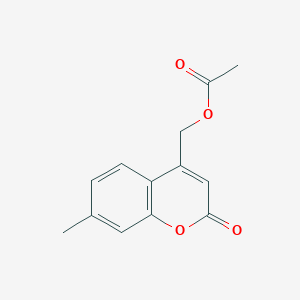
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
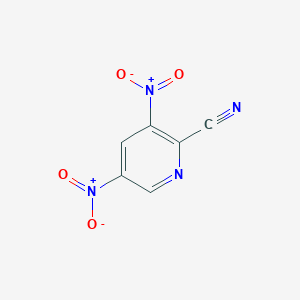
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
